molecular formula C18H16N2O2 B8410357 1-(4-Aminophenyl)-3benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione

1-(4-Aminophenyl)-3benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B8410357
M. Wt: 292.3 g/mol
InChI Key: PTQZOMXXMYPUIV-UHFFFAOYSA-N
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Patent
US04839379

Procedure details

Following the procedure of Example 3, a solution of 2.0 g of 3-benzyl-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione in 100 ml of ethanol is hydrogenated in the presence of 0.2 g of 5% palladium on carbon and worked up, affording the title compound which melts at 154°-155° C. after recrystallsation from ethanol.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
3-benzyl-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:13](=[O:14])[CH:12]2[C:10]([C:15]3[CH:20]=[CH:19][C:18]([N+:21]([O-])=O)=[CH:17][CH:16]=3)([CH2:11]2)[C:9]1=[O:24])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)C.[Pd]>[NH2:21][C:18]1[CH:19]=[CH:20][C:15]([C:10]23[CH2:11][CH:12]2[C:13](=[O:14])[N:8]([CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[C:9]3=[O:24])=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
3-benzyl-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C2(CC2C1=O)C1=CC=C(C=C1)[N+](=O)[O-])=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C12C(N(C(C2C1)=O)CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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